(5-Amino-1-benzofuran-3-yl)-phenylmethanone
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Overview
Description
(5-Amino-1-benzofuran-3-yl)-phenylmethanone is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-benzofuran-3-yl)-phenylmethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions using transition-metal catalysis . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-benzofuran-3-yl)-phenylmethanone undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metals) . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-3-carboxylic acids, while reduction reactions may produce benzofuran-3-ylmethanols .
Scientific Research Applications
(5-Amino-1-benzofuran-3-yl)-phenylmethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Amino-1-benzofuran-3-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Amino-1-benzofuran-3-yl)-phenylmethanone include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its biological activities.
Uniqueness
Its specific substitution pattern and functional groups contribute to its distinct biological and pharmacological properties .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(5-amino-1-benzofuran-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9H,16H2 |
InChI Key |
MIUDOEJALMGTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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